molecular formula C9H12N2O3 B172640 3-(4-Nitrophenoxy)propan-1-amine CAS No. 100841-04-1

3-(4-Nitrophenoxy)propan-1-amine

Cat. No. B172640
M. Wt: 196.2 g/mol
InChI Key: OQDSYPZEHFBRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenoxy)propan-1-amine is a chemical compound with the molecular formula C9H12N2O3 . It is also known by other names such as 3-(4-methoxyphenoxy)propan-1-amine .


Molecular Structure Analysis

The molecular structure of 3-(4-Nitrophenoxy)propan-1-amine consists of a nitrobenzene moiety that carries an ether group on the benzene ring . The molecular weight of this compound is 196.20 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Nitrophenoxy)propan-1-amine include a melting point of 36-37 °C, a predicted boiling point of 304.4±22.0 °C, and a predicted density of 1.040±0.06 g/cm3 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Graphene-Based Catalysts in Nitro Compound Reduction

The reduction of nitro compounds to amines, including 3-(4-Nitrophenoxy)propan-1-amine, is crucial in the synthesis of drugs, biologically active molecules, and polymers. Graphene-based catalysts have been shown to enhance the reduction rate of nitro compounds due to their high catalytic prowess and easy recovery, making them environmentally favorable options (Nasrollahzadeh et al., 2020).

Aminolysis of Nitrophenyl Thionocarbonates

In a study of the kinetics and mechanism of aminolysis of nitrophenyl thionocarbonates, 3-(4-Nitrophenoxy)propan-1-amine's reactivity and role in the formation of a tetrahedral addition intermediate were investigated. This research provides insights into the reaction mechanisms involving nitro compounds and their transformations into amines (Castro et al., 1999).

Synthesis of Poly(Amide-Imide)s

The synthesis of new poly(amide-imide)s using 3-(4-Nitrophenoxy)propan-1-amine derivatives has been explored. These polymers, characterized by their high yields and inherent viscosities, have potential applications in various industrial sectors due to their unique properties (Faghihi et al., 2011).

Synthesis of Levofloxacin Precursors

3-(4-Nitrophenoxy)propan-1-amine has been used in the synthesis of key precursors for Levofloxacin, an antimicrobial agent. This showcases the compound's role in pharmaceutical synthesis, particularly in the development of antibiotics (López-Iglesias et al., 2015).

Plant Growth Retardant Activity

Research has shown that derivatives of 3-(4-Nitrophenoxy)propan-1-amine exhibit plant growth retardant activity. This highlights the compound's potential use in agriculture, particularly in controlling plant growth and development (Sharma & Jagdeo, 2004).

Safety And Hazards

The safety data sheet for 3-(4-Nitrophenoxy)propan-1-amine indicates that it should be handled with care to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . It is classified as an irritant .

properties

IUPAC Name

3-(4-nitrophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDSYPZEHFBRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40309029
Record name 3-(4-nitrophenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40309029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenoxy)propan-1-amine

CAS RN

100841-04-1
Record name 3-(4-Nitrophenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100841-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-nitrophenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40309029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Nitrophenoxy)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Nitrophenoxy)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(4-Nitrophenoxy)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(4-Nitrophenoxy)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(4-Nitrophenoxy)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(4-Nitrophenoxy)propan-1-amine

Citations

For This Compound
6
Citations
X Pan, F Wang, Y Zhang, H Gao, Z Hu, S Wang… - Bioorganic & medicinal …, 2013 - Elsevier
A novel class of Nilotinib derivatives, B1–B20, were synthesized in high yields using various substituted anilines. All the title compounds were evaluated for their inhibitory activities …
Number of citations: 22 www.sciencedirect.com
X Pan, J Dong, H Gao, F Wang, Y Zhang… - Chemical Biology & …, 2014 - Wiley Online Library
A series of pyridin‐3‐yl pyrimidines was synthesized and evaluated for their Bcr‐Abl inhibitory and anticancer activity. The preliminary results indicated that some compounds were …
Number of citations: 10 onlinelibrary.wiley.com
D Gravestock, AL Rousseau, ACU Lourens… - European journal of …, 2011 - Elsevier
A small set of novel 2,N 6 -disubstituted 1,2-dihydro-1,3,5-triazine-4,6-diamines was prepared possessing a flexible tether between the exocyclic nitrogen bonded to C-6 of the 1,2-…
Number of citations: 34 www.sciencedirect.com
W Lu, P Li, Y Shan, P Su, J Wang, Y Shi… - Bioorganic & Medicinal …, 2015 - Elsevier
VEGFR-2 plays an essential role in angiogenesis and is a central target for anticancer drug discovery. In order to develop novel VEGFR-2 inhibitors, we designed and synthesized 33 …
Number of citations: 23 www.sciencedirect.com
YT Han, K Kim, GI Choi, H An, D Son, H Kim… - European journal of …, 2014 - Elsevier
In an effort to develop novel inhibitors of receptor for advanced glycation end products (RAGE) for the treatment of Alzheimer's disease, a series of pyrazole-5-carboxamides were …
Number of citations: 73 www.sciencedirect.com
H Jiang, S Liu, J Wang, Y You, S Yuan - Energy, 2023 - Elsevier
In-situ pyrolysis of oil shale is a sophisticated process that converts solid to gas and liquid. There is currently minimal research on the chemical mechanism of the production process. …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.